Pancuronium dibromide

Description

Pancuronium dibromide is a bisquaternary aminosteroidal neuromuscular blocking agent (NMBA) that acts as a competitive nicotinic acetylcholine receptor (AChR) antagonist. It is widely used in clinical anesthesia to induce skeletal muscle relaxation during surgery . Its mechanism involves blocking neuromuscular transmission by competing with acetylcholine at motor end-plate receptors, preventing depolarization and muscle contraction . This compound is characterized by a moderate onset of action (3–5 minutes) and a duration of 60–120 minutes, with renal excretion as the primary elimination pathway . Notably, it exhibits vagolytic effects, leading to tachycardia, and has minimal histamine release compared to older NMBAs like tubocurarine .

Properties

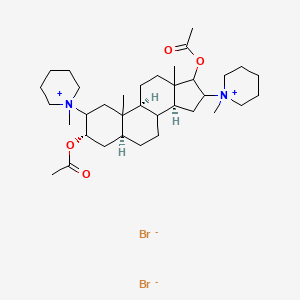

IUPAC Name |

[(3S,5S,9S,14S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H60N2O4.2BrH/c1-24(38)40-32-21-26-13-14-27-28(35(26,4)23-31(32)37(6)19-11-8-12-20-37)15-16-34(3)29(27)22-30(33(34)41-25(2)39)36(5)17-9-7-10-18-36;;/h26-33H,7-23H2,1-6H3;2*1H/q+2;;/p-2/t26-,27?,28-,29-,30?,31?,32-,33?,34?,35?;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIJXCQZLFKBMV-TZJMVAHLSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2CCC3[C@@H](C2(CC1[N+]4(CCCCC4)C)C)CCC5([C@H]3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H60Br2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

732.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the condensation of 2-nitrophenol (1.3 mol), potassium sulfite (1.7 mol), and 1-bromo-2-aminopropane (1.7–2.1 mol) in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel. Key parameters include:

-

Stirring speed : 130–170 rpm

-

Temperature profile :

-

Initial reflux at 60–65°C for 3–5 hours

-

Cooling to 40–45°C followed by acetonitrile addition (500 mL, 65–70% mass fraction)

-

Further reaction at 10–16°C to precipitate solids

-

-

Purification :

-

Suction filtration with ammonium bromide or sodium iodide solution

-

Washing with nitromethane (75–80% mass fraction)

-

Reduced-pressure distillation (1.7–1.9 kPa) to collect the 30–35°C fraction

-

Recrystallization in paraxylene (90–95% mass fraction)

-

Table 1: Optimization Parameters for 2-Bromopropylene Synthesis

| Parameter | Range | Impact on Yield |

|---|---|---|

| Stirring Speed | 130–170 rpm | Prevents agglomeration |

| Reflux Temperature | 60–65°C | Enhances reaction rate |

| Acetonitrile Concentration | 65–70% | Improves solubility |

| Distillation Pressure | 1.7–1.9 kPa | Lowers boiling point |

Final Synthesis of this compound

The conversion of intermediates into this compound involves stereospecific quaternization and bromination steps. CN101648987A outlines a method starting from 16R-bromopregna-3S,20S-diol, emphasizing control over the 17S stereochemistry.

Stereochemical Control and Reaction Sequence

-

Protection of Diol Groups :

-

The 3S and 20S hydroxyl groups are protected using acetylating agents under anhydrous conditions.

-

Reagent : Acetic anhydride in dichloromethane (0–5°C, 2 hours).

-

-

Bromination at C16 :

-

Quaternization of Nitrogen Centers :

-

Reaction with methylpiperidine in acetonitrile at 50°C for 12 hours.

-

Molar Ratio : 1:2 (steroid intermediate : methylpiperidine).

-

-

Dibromide Salt Formation :

Table 2: Critical Steps in this compound Synthesis

| Step | Conditions | Purpose |

|---|---|---|

| Diol Protection | 0–5°C, 2 hours | Prevents unwanted oxidation |

| C16 Bromination | −10°C, HBr gas | Ensures regioselectivity |

| Quaternization | 50°C, 12 hours | Forms bis-quaternary structure |

| Salt Formation | Ethanol, HBr | Enhances crystallinity |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

-

Pros: High yield (81%), uses cost-effective reagents.

-

Cons: Requires precise temperature control during distillation.

-

-

-

Pros: Excellent stereochemical control (17S configuration).

-

Cons: Lower overall yield (72%) due to multiple protection/deprotection steps.

-

Chemical Reactions Analysis

Metabolic Hydroxylation

Pancuronium undergoes Phase I hepatic metabolism primarily via hydroxylation at two positions:

-

3-hydroxy metabolite : Represents up to 25% of an administered dose, retaining half the neuromuscular blocking potency of the parent compound .

-

17-hydroxy and 3,17-dihydroxy metabolites : Constitute <5% of the dose, with ~50-fold reduced potency .

Table 1: Key Metabolites and Pharmacokinetic Parameters

| Metabolite | % Recovery | Relative Potency | Elimination Pathway |

|---|---|---|---|

| Parent compound | 40% | 100% | Renal (unchanged) |

| 3-hydroxy | 25% | 50% | Renal/Biliary |

| 17-hydroxy | <5% | 2% | Renal |

| 3,17-dihydroxy | <5% | 2% | Renal |

Hepatic impairment alters kinetics: Cirrhosis doubles elimination half-life (89–161 min → ~322 min) and reduces plasma clearance by 22% . Biliary obstruction decreases clearance by >50% .

Cholinesterase Inhibition Kinetics

Pancuronium competitively inhibits human serum cholinesterase (ChE) with:

Table 2: Enzymatic Inhibition Parameters

| Parameter | Value | Method Details |

|---|---|---|

| Linear range | 8.29–265.28 nmol/L | Spectrophotometric kinetics (pH 7.6) |

| Detection limit | 1.86 nmol/L | S/N = 3 |

| Quantification limit | 6.18 nmol/L | S/N = 10 |

| Precision (RSD) | 0.78–5.13% | Across 16.58–198.96 nmol/L |

This inhibition forms the basis for analytical detection in biological matrices, showing <5% interference from endogenous serum/urine components .

Plasma Protein Binding Dynamics

Pancuronium exhibits strong non-covalent interactions with plasma proteins:

-

Binding partners : Gamma globulin (strong), albumin (moderate)

-

Unbound fraction : 13% (critical for pharmacologically active form)

-

Pathological variations :

pH-Dependent Stability

While structural degradation pathways remain undefined in literature, formulation data reveals:

-

Sensitivity : Degrades at alkaline pH (>7.4), necessitating compatibility testing with co-administered drugs

These reactions collectively determine pancuronium's duration of action (89–161 min in healthy adults) , tissue distribution (241–280 mL/kg) , and interspecies applications (e.g., crocodile immobilization at 0.15–0.3 mg/kg) . The absence of ester hydrolysis distinguishes it from benzylisoquinolinium agents, while its quaternary ammonium groups enable persistent neuromuscular junction occupation until renal/hepatic clearance .

Scientific Research Applications

Anesthesia

Pancuronium is widely used in anesthesia to facilitate muscle relaxation during surgical procedures. It allows for optimal surgical conditions by providing:

- Laryngeal Muscle Relaxation : Essential for endotracheal intubation.

- Skeletal Muscle Relaxation : Supports surgical exposure and minimizes movement.

- Ventilation Support : Improves thoracic compliance in mechanically ventilated patients .

Intensive Care Unit (ICU) Management

In the ICU, pancuronium is employed to manage patients requiring mechanical ventilation. Its use is particularly beneficial in:

- Hypoxemic Patients : Those who are hemodynamically unstable and cannot tolerate sedatives.

- Severe Bronchospasm : Patients unresponsive to conventional therapies.

- Muscle Spasms : Conditions like severe tetanus or poisoning where muscle rigidity hinders ventilation .

Therapeutic Hypothermia

Pancuronium has been utilized to prevent shivering during therapeutic hypothermia protocols following cardiac arrest, thereby reducing metabolic oxygen demand and enhancing patient outcomes .

Veterinary Applications

Pancuronium dibromide has also found applications in veterinary medicine, particularly for immobilizing large animals such as crocodiles. A study demonstrated its effectiveness for chemical immobilization in adult Nile crocodiles, providing specific dosage guidelines based on weight and recovery times .

| Sex | Body Weight (kg) | Total Length (cm) | Pancuronium (mg/kg) | Recovery Time |

|---|---|---|---|---|

| M | 54 | 220 | 0.019 | 50 min |

| F | 130 | 275 | 0.015 | 120 min |

| M | 260 | 380 | 0.015 | 45 min |

Case Study 1: Pheochromocytoma Management

A notable case involved a patient with asymptomatic pheochromocytoma who experienced severe hypertension and tachycardia following pancuronium administration during anesthesia. The incident highlighted the need for caution when using pancuronium in patients with this condition due to its potential to release catecholamines .

Case Study 2: Neuromuscular Disorders in ICU Patients

A cluster of cases in an ICU setting revealed that patients treated with pancuronium developed persistent neuromuscular disorders post-sedation. This phenomenon underscores the importance of monitoring neurological status after the use of neuromuscular blockers .

Mechanism of Action

The mechanism of action of Pancuronium dibromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Pancuronium vs. Pipecurium Bromide

Pipecurium bromide (RGH-1106, Arduan), another steroid-based NMBA, shares structural similarities with pancuronium but differs in pharmacological properties:

Key Findings :

Pancuronium vs. Vecuronium

Vecuronium, a monoquaternary analog of pancuronium, shares structural identity (TC = 1) but exhibits divergent transcriptomic and clinical effects:

Key Findings :

- Despite structural similarity, vecuronium lacks pancuronium’s vagolytic effects due to reduced affinity for cardiac muscarinic receptors .

- Transcriptomic studies in PC3 cells revealed pancuronium regulates immune pathways, while vecuronium modulates oxidative stress genes, suggesting distinct off-target effects .

Pancuronium vs. Tubocurarine

Tubocurarine, a prototypical non-depolarizing NMBA, differs significantly in structure (benzylisoquinoline vs. steroid) and pharmacology:

Key Findings :

Synergistic Combinations in Oncology

Key Findings :

Biological Activity

Pancuronium dibromide is a non-depolarizing neuromuscular blocking agent widely used in clinical settings to facilitate tracheal intubation and provide muscle relaxation during surgical procedures. As a competitive antagonist of acetylcholine at the neuromuscular junction, it plays a crucial role in anesthesia. This article delves into the biological activity of this compound, exploring its pharmacodynamics, clinical implications, and associated case studies.

Pancuronium acts primarily as a competitive antagonist at nicotinic acetylcholine receptors located at the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from eliciting muscle contraction, leading to muscle paralysis. Unlike depolarizing agents such as succinylcholine, pancuronium does not cause initial muscle fasciculations due to its non-depolarizing nature .

Key Pharmacological Properties

| Property | Description |

|---|---|

| Chemical Formula | C₃₅H₆₀N₂O₄ |

| Molecular Weight | 572.86 g/mol |

| Mechanism | Competitive antagonist at nicotinic receptors |

| Duration of Action | Intermediate (20-35 minutes) |

| Elimination Half-Life | Approximately 2-3 hours |

Clinical Applications

This compound is primarily utilized in the following contexts:

- Anesthesia : It is used to induce muscle relaxation during surgery and facilitate intubation.

- Mechanical Ventilation : In patients requiring prolonged mechanical ventilation, pancuronium helps to manage respiratory mechanics by reducing muscle tone.

Cardiovascular Effects

Research indicates that pancuronium may have sympathomimetic effects, leading to cardiovascular stimulation. A study on pithed rats showed that pancuronium could enhance sympathetic nerve responses and increase heart rate and blood pressure . This effect can be particularly concerning in patients with underlying cardiovascular issues.

Case Study: Pheochromocytoma

A notable case involved a patient with asymptomatic pheochromocytoma who experienced severe hypertension and tachycardia following administration of pancuronium bromide during anesthesia. This reaction was attributed to the drug's ability to release catecholamines and block the reuptake of noradrenaline . Such cases highlight the importance of monitoring cardiovascular parameters when using pancuronium in susceptible populations.

Sensorineural Hearing Loss (SNHL)

A cohort study investigated the long-term effects of pancuronium on neonates with congenital diaphragmatic hernia (CDH). The findings revealed a significant association between prolonged use of pancuronium and sensorineural hearing loss among survivors. Specifically, those receiving higher cumulative doses exhibited a greater incidence of SNHL, suggesting that careful dosing is critical .

Adverse Effects

While generally considered safe, pancuronium can lead to several adverse effects:

- Neuromuscular Disorders : Some patients may develop persistent neuromuscular disorders after prolonged use, characterized by weakness or paralysis .

- Cardiovascular Reactions : As mentioned, it can induce hypertension and tachycardia, particularly in patients with catecholamine-secreting tumors.

- Allergic Reactions : Although rare, hypersensitivity reactions can occur.

Q & A

Q. How should researchers design experiments to evaluate the neuromuscular blocking efficacy of pancuronium dibromide in preclinical models?

Methodological Answer: Use in vitro assays such as embryonic AChR channel inhibition (IC50 = 5.5 nM) to measure competitive antagonism of acetylcholine . For in vivo models, administer pancuronium to rodents or swine and quantify muscle relaxation via force-displacement transducers (e.g., measuring twitch response attenuation in rat extensor digitorum longus muscle) . Monitor dose-dependent effects on tidal volume and minute ventilation in canine models to assess respiratory depression .

Q. What are the best practices for preparing and storing this compound solutions to ensure stability in laboratory settings?

Methodological Answer: Reconstitute this compound powder in sterile water (136.49 mM) or DMSO (60 mg/mL), aliquot to avoid freeze-thaw cycles, and store at -80°C for long-term stability . For short-term use, store at -20°C. Validate concentration via UV-Vis spectroscopy or HPLC, referencing the molecular weight (732.67 g/mol) and CAS number (15500-66-0) for quality control .

Q. How can researchers assess residual neuromuscular blockade in post-operative studies involving pancuronium?

Methodological Answer: Use train-of-four (TOF) monitoring or acceleromyography to measure recovery of muscle function. In cardiac surgery models, correlate extubation times with plasma pancuronium levels quantified via fluorimetry or LC-MS . Note that residual blockade (>8 hours) may occur in ICU settings, necessitating reversal agents like neostigmine .

Advanced Research Questions

Q. How should conflicting data on pancuronium's impact on post-operative intubation times in cardiac surgery be analyzed?

Methodological Answer: Critically evaluate experimental variables such as dosing regimens (e.g., "moderate neuromuscular blockade" vs. overdosing) and concurrent anesthetic use (e.g., halothane’s potentiating effects) . Apply multivariate regression to isolate pancuronium’s contribution to prolonged intubation, factoring in renal clearance rates and endogenous creatinine levels .

Q. What methodologies are recommended for studying pancuronium's allosteric modulation of nicotinic acetylcholine receptor (nAChR) subtypes?

Methodological Answer: Use subunit-specific chimeric receptors (e.g., zebrafish αβδ vs. αβδε nAChRs) to identify binding domains. Perform electrophysiology (patch-clamp) to compare pancuronium’s potency in blocking channel opening . Validate findings with molecular docking simulations, leveraging the compound’s SMILES structure to predict interaction sites .

Q. How can researchers optimize combination therapy studies involving pancuronium and chemotherapeutic agents in leukemia models?

Methodological Answer: Design multiplex assays (e.g., MV4-11 and CMK cell lines) with varying concentrations of pancuronium and vinca alkaloids. Calculate combination index (CI) values using the Chou-Talalay method; a CI >1 indicates antagonism, as observed at 1 μM pancuronium + 0.001 μM vinblastine (CI = 142.212) . Use isobolograms to visualize synergistic/antagonistic interactions.

Q. What pharmacokinetic adjustments are necessary when administering pancuronium to subjects with renal impairment?

Methodological Answer: Employ a two-compartment model to analyze plasma clearance. In renal failure models, reduce pancuronium doses by 30–50% due to prolonged elimination (t½ ↑ 2–3x). Measure urinary excretion rates and correlate with creatinine clearance (Spearman R = 0.62) to guide dosing .

Q. How can researchers validate the purity of synthesized this compound batches?

Methodological Answer: Follow the synthesis route from 3,17-bis-acetoxy-androstane, using sodium borohydride reduction and methyl bromide alkylation . Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Cross-reference with EP Reference Standards (EDQM) for regulatory compliance .

Methodological Notes

- Dose-Response Analysis : Use log-probit plots or linear regression to calculate ED50/ED95. For pancuronium, ED95 ≈ 0.07 mg/kg in humans, with incremental dosing validated against single-bolus methods .

- Safety Protocols : Adhere to OSHA guidelines for handling bromide hydrate forms; avoid inhalation/contact and use PPE in compliance with Cayman Chemical’s SDS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.